N'-(2,4-Dichlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
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Overview
Description
N’-(2,4-Dichlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dichlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-(2,3-dichlorophenoxy)acetic acid hydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dichlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazides or amines.
Substitution: The chlorine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or hydrazines. Substitution reactions result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,4-Dichlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple chlorine atoms and aromatic rings can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
N’-(2,4-Dichlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide can be compared with other hydrazides and benzylidene derivatives. Similar compounds include:
- N’-(2,4-Dichlorobenzylidene)acetohydrazide
- 2-(2,3-Dichlorophenoxy)acetohydrazide
- Benzylideneacetohydrazide derivatives
The uniqueness of N’-(2,4-Dichlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide lies in its specific substitution pattern and the presence of both dichlorobenzylidene and dichlorophenoxy groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
477733-72-5 |
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Molecular Formula |
C15H10Cl4N2O2 |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-10-5-4-9(12(18)6-10)7-20-21-14(22)8-23-13-3-1-2-11(17)15(13)19/h1-7H,8H2,(H,21,22)/b20-7+ |
InChI Key |
GOXJBRSOWIDFEH-IFRROFPPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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